(3-(Trifluoromethyl)quinolin-8-yl)methanol
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Overview
Description
(3-(Trifluoromethyl)quinolin-8-yl)methanol is an organic compound that features a quinoline ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds smoothly in 1-methyl-pyrrolidin-2-one, yielding the desired trifluoromethylated quinoline.
Industrial Production Methods
Industrial production methods for (3-(Trifluoromethyl)quinolin-8-yl)methanol are not extensively documented. the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the large-scale synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)quinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding quinoline derivative with a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid or quinoline-8-aldehyde.
Reduction: 3-(Trifluoromethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Trifluoromethyl)quinolin-8-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Materials Science: It is used in the development of liquid crystals and cyanine dyes.
Agriculture: Fluorinated quinolines, including this compound, are investigated for their use as agrochemicals.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)quinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability. The quinoline ring system allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)quinolin-8-yl)boronic acid: This compound also features a trifluoromethyl group on the quinoline ring but has a boronic acid group instead of a hydroxymethyl group.
(8-(Trifluoromethyl)quinolin-6-yl)boronic acid: Similar structure with the trifluoromethyl group at a different position on the quinoline ring.
Uniqueness
(3-(Trifluoromethyl)quinolin-8-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
[3-(trifluoromethyl)quinolin-8-yl]methanol |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-4-7-2-1-3-8(6-16)10(7)15-5-9/h1-5,16H,6H2 |
InChI Key |
MWSKSJWPXYJXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CO)C(F)(F)F |
Origin of Product |
United States |
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